(2',10',13'-Triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl) acetate
Overview
Description
(2',10',13'-Triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl) acetate is a natural product found in Taxus sumatrana with data available.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure with the formula and a molecular weight of 568.6 g/mol. Its structure includes multiple hydroxyl groups and acetoxy moieties, which are critical for its biological activity.
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C28H40O12 |
Molecular Weight | 568.6 g/mol |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 12 |
Rotatable Bond Count | 8 |
Antitumor Activity
Research indicates that compounds related to taxanes, including this acetate derivative, possess potent antitumor properties. They inhibit cell division by stabilizing microtubules, thereby preventing the normal breakdown of mitotic spindle structures during cell division.
- Microtubule Stabilization : The compound binds to the β-tubulin subunit of microtubules, enhancing their stability and preventing depolymerization.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through activation of caspases and other apoptotic pathways.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.
- : Suggests potential for development as a therapeutic agent in breast cancer treatment.
-
Study on Non-Small Cell Lung Cancer (NSCLC) :
- Objective : To assess the efficacy against NSCLC cell lines.
- Findings : Demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.
- : Highlights its potential as an alternative treatment for NSCLC.
Toxicity and Side Effects
While taxane derivatives are effective against tumors, they can also exhibit toxicity:
- Hematological Toxicity : Common side effects include neutropenia and thrombocytopenia.
- Gastrointestinal Effects : Nausea and vomiting are frequently reported.
Drug Interactions
The compound may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful management in clinical settings.
Properties
IUPAC Name |
(2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBBODKITXTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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